molecular formula C23H40N2O3 B162639 Leukotriene B4-3-aminopropylamide CAS No. 89596-43-0

Leukotriene B4-3-aminopropylamide

Katalognummer B162639
CAS-Nummer: 89596-43-0
Molekulargewicht: 392.6 g/mol
InChI-Schlüssel: OIKPVPQZNCNDHN-IKJWWRMISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leukotriene B4 (LTB4) is a potent pro-inflammatory mediator synthesized from arachidonic acid through the action of enzymes such as 5-lipoxygenase (5-LOX), 5-lipoxygenase-activating protein (FLAP), and leukotriene A4 hydrolase (LTA4H) . It is known for its role in the recruitment and activation of neutrophils, monocytes, and eosinophils, and it can stimulate the production of various pro-inflammatory cytokines and mediators . Elevated levels of LTB4 have been associated with several inflammatory diseases, and its role in the pathogenesis of neutrophil-mediated tissue damage has been supported by pharmacological inhibition studies .

Synthesis Analysis

The synthesis of LTB4 involves the conversion of arachidonic acid by the sequential action of 5-LOX, FLAP, and LTA4H . The biosynthesis of LTB4 is increased by inflammatory mediators such as endotoxin, complement fragments, tumor necrosis factor, and interleukins . In the context of inflammatory bowel disease, the colonic mucosa has been shown to convert a higher percentage of exogenous arachidonate to LTB4 compared to normal subjects, indicating an enhanced synthesis in the disease state .

Molecular Structure Analysis

The molecular structure of LTB4 and its analogs has been characterized using techniques such as nuclear magnetic resonance analysis . The biological activities of LTB4 and its analogs, such as LTB3, have been compared, revealing that the pro-inflammatory potential of LTB3 and LTB4 are similar, whereas LTB5 is substantially less potent as an inflammatory mediator . The rigidity of the C-17-C-18 double bond in LTB5 may interfere with the active site specificity, which could explain its reduced potency .

Chemical Reactions Analysis

Leukotriene B4 dimethylamide, a synthesized analog of LTB4, has been shown to inhibit neutrophil degranulation induced by LTB4 . The inhibition requires time to develop and occurs at concentrations where LTB4 dimethylamide has negligible agonist activity . This suggests that chemical modifications to the LTB4 structure can result in compounds with antagonist properties, which could be useful in the development of anti-inflammatory drugs.

Physical and Chemical Properties Analysis

The physical and chemical properties of LTB4 contribute to its biological functions. As a lipid mediator, LTB4 is part of a complex network of signaling molecules that modulate inflammatory responses. Its potency as a chemotactic agent and its ability to activate host innate defenses against microbial infections highlight its significance in the immune response . The presence of significant amounts of LTB4 in the colonic mucosa of patients with inflammatory bowel disease, as opposed to normal subjects, underscores its role in mediating inflammation in this condition .

Wissenschaftliche Forschungsanwendungen

Leukotriene B4 and its Receptors

Leukotriene B4 (LTB4) is a product of eicosanoid metabolism, acting as a potent mediator for inflammation. It influences the immigration and activation of leukocytes, suggesting its involvement in diseases like inflammatory bowel disease, psoriasis, arthritis, and asthma. LTB4 operates through cell surface receptors, leading to chemotaxis and inflammation. A novel receptor, LTB4-R2, was identified, showing high affinity for LTB4 and its derivatives, including LTB4-3-aminopropylamide (Wang et al., 2000).

Inflammatory Bowel Disease (IBD)

Leukotrienes, especially LTB4, are significantly involved in the pathogenesis of chronic colitis. An increase in LTB4 synthesis correlates with neutrophil infiltration and colonic inflammation. Studies demonstrate that inhibiting leukotriene synthesis accelerates healing in IBD models, suggesting the role of LTB4 and its analogs in intestinal inflammation (Wallace et al., 1989).

Neutrophil Degranulation

LTB4 is a crucial mediator in neutrophil degranulation. Studies show that LTB4 derivatives, like LTB4-3-aminopropylamide, can inhibit neutrophil degranulation induced by LTB4 (Showell et al., 1982).

Chemotactic and Inflammatory Response

LTB4 is a potent chemoattractant, primarily involved in inflammation and immune responses. It activates inflammatory cells by binding to its cell-surface receptor (BLTR). LTB4 also binds to the intranuclear transcription factor PPARα, terminating inflammatory processes. The discovery of these receptors is critical for understanding LTB4's role in pathologies (Yokomizo et al., 1997).

Inflammatory Diseases

Leukotrienes like LTB4 are key signal molecules in inflammatory conditions affecting various body systems. They elicit symptoms like pain, tissue edema, hyperemia, and functional losses. LTB4 is one of the most potent chemotactic agents known and is implicated in the recruitment of leukocytes (Haeggström & Wetterholm, 2002).

Arthritis and Psoriasis

In rheumatoid arthritis (RA) and psoriasis, LTB4 plays a critical role. In RA models, LTB4 receptor antagonists like LTB4-3-aminopropylamide show significant therapeutic potential (Griffiths et al., 1995). Topical application of LTB4 on skin is an in-vivo model to investigate cutaneous inflammation and epidermal proliferation in psoriasis (Jong et al., 1992).

Eigenschaften

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6-,15-10+,16-11-/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKPVPQZNCNDHN-IKJWWRMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leukotriene B4-3-aminopropylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leukotriene B4-3-aminopropylamide
Reactant of Route 2
Reactant of Route 2
Leukotriene B4-3-aminopropylamide
Reactant of Route 3
Reactant of Route 3
Leukotriene B4-3-aminopropylamide
Reactant of Route 4
Reactant of Route 4
Leukotriene B4-3-aminopropylamide
Reactant of Route 5
Leukotriene B4-3-aminopropylamide
Reactant of Route 6
Leukotriene B4-3-aminopropylamide

Citations

For This Compound
4
Citations
LA Khawli, GK Miller, AL Epstein - Cancer, 1994 - Wiley Online Library
… Leukotriene B4-3-aminopropylamide was purchased from Biomol Research Laboratories Inc. (Plymouth Meeting, PA). Protein concentrations of the antibody preparations were …
Number of citations: 102 acsjournals.onlinelibrary.wiley.com
M Lee, HJ You, SH Cho, CH Woo, MH Yoo… - Biochemical …, 2002 - portlandpress.com
Exogenous application of β-amyloid (Aβ 25—35 , a fragment of Aβ 1—42 ) significantly elevated levels of reactive oxygen species (ROS) in C6 astroglioma cells, as measured by …
Number of citations: 58 portlandpress.com
Y Wang, J Mitchell, M Sharma, A Gabriel… - Inflammation …, 2004 - Springer
Objective and design:The aim of this study was to investigate whether leukotrienes synthesized by 5-lipoxygenase (5-LO) and acting via leukotriene (LT) receptors contribute to 5-…
Number of citations: 12 link.springer.com
BR Rushing, S McRitchie, L Arbeeva, AE Nelson… - Osteoarthritis and …, 2022 - Elsevier
Objective The objective of this exploratory study was to determine if perturbations in gut microbial composition and the gut metabolome could be linked to individuals with obesity and …
Number of citations: 25 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.